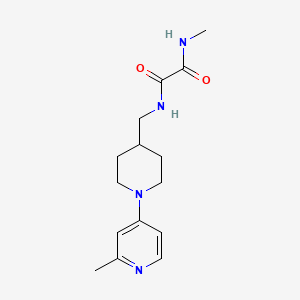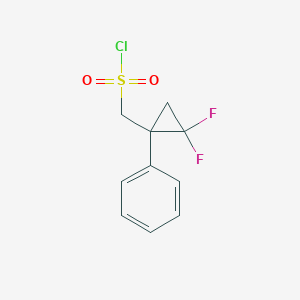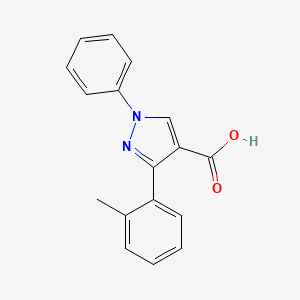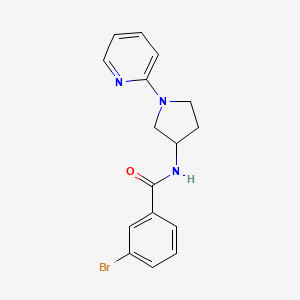![molecular formula C18H14N2O2S B3010363 1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole CAS No. 1903326-61-3](/img/structure/B3010363.png)
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are a basic scaffold found in many natural compounds . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by Prashanth et al .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activities
Thiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds containing thiazole moieties exhibit sulfazole-like antimicrobial activity. Researchers have explored their potential in combating bacterial and fungal infections .
Anticancer Potential
The compound’s structure suggests it could be a promising candidate for cancer research. Thiazole-based molecules, such as tiazofurin, have shown anticancer effects. Investigating the impact of our compound on cancer cell lines could yield valuable insights .
Antioxidant Properties
Thiazoles are known for their antioxidant activity. Our compound, with its unique substitution pattern, may exhibit potent radical scavenging abilities. Further studies are warranted to assess its effectiveness in neutralizing free radicals .
Anti-Inflammatory Applications
Given the prevalence of inflammatory diseases, compounds like ours could play a role in modulating inflammation. Investigating its impact on inflammatory pathways and cytokine regulation would be enlightening .
Antihypertensive Effects
Thiazoles have been explored as potential antihypertensive agents. Our compound’s structure merits investigation into its ability to regulate blood pressure and vascular function .
Anti-Alzheimer’s Potential
Considering the urgent need for Alzheimer’s disease therapeutics, compounds with diverse scaffolds are of interest. Our compound’s indole-thiazole hybrid structure could be evaluated for neuroprotective effects and inhibition of amyloid aggregation .
Hepatoprotective Activity
Liver health is crucial, and compounds that protect against hepatotoxicity are valuable. Our compound’s pharmacological potential in safeguarding liver function warrants exploration .
Mécanisme D'action
While the specific mechanism of action for “1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole” is not available, thiazoles are found in many potent biologically active compounds . They appear in various synthetic drugs and are used in a wide range of applications in the field of drug design and discovery .
Orientations Futures
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-17(20-11-9-13-3-1-2-4-16(13)20)14-5-7-15(8-6-14)22-18-19-10-12-23-18/h1-8,10,12H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFYIIELZPFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)
![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)


![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)
![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)
